Chloropurine 9-ss-D-ribofuranoside

描述

Systematic IUPAC Nomenclature and Structural Descriptors

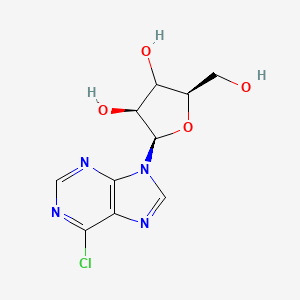

Chloropurine 9-β-D-ribofuranoside is systematically named (2R,3R,4S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol according to IUPAC rules. This nomenclature reflects its stereochemical configuration:

- β-D-ribofuranosyl : The ribose sugar adopts a β-configuration at the anomeric carbon (C1'), with D-ribose stereochemistry.

- 6-chloropurine : A purine base substituted with a chlorine atom at position 6.

The structural identity is further defined by:

- SMILES :

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O, which encodes the stereochemistry and connectivity. - InChIKey :

XHRJGHCQQPETRH-CRKDTRTXSA-N, providing a unique identifier for computational databases.

The compound’s planar structure consists of a chlorinated purine base linked via a β-glycosidic bond to the C1' of ribofuranose. The hydroxyl groups at C2', C3', and C5' of the ribose moiety contribute to its hydrophilicity.

CAS Registry Numbers and Alternative Synonyms

Chloropurine 9-β-D-ribofuranoside is registered under multiple identifiers:

Additional synonyms include:

- 6-Chloronebularine

- NSC 4910

- (2R,3R,4S,5R)-2-(6-Chloro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

These terms reflect historical naming conventions, biochemical roles (e.g., "deaminoadenosine" analog), and stereochemical descriptors.

Molecular Formula and Weight Validation

The molecular formula C₁₀H₁₁ClN₄O₄ was validated through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

| Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 11 | 1.008 | 11.09 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 4 | 14.01 | 56.04 |

| Oxygen | 4 | 16.00 | 64.00 |

| Total | 286.68 |

This matches the PubChem-reported molecular weight of 286.67 g/mol , confirming consistency between theoretical and experimental data. The minor discrepancy (0.01 g/mol) arises from rounding differences in atomic masses.

Structure

3D Structure

属性

分子式 |

C10H11ClN4O4 |

|---|---|

分子量 |

286.67 g/mol |

IUPAC 名称 |

(2R,3S,5R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6?,7+,10-/m1/s1 |

InChI 键 |

XHRJGHCQQPETRH-HMEJCUHCSA-N |

手性 SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2[C@H]3[C@H](C([C@H](O3)CO)O)O |

规范 SMILES |

C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

准备方法

Key Steps and Optimization

- Protecting Group Strategy : The 2-O-(2-naphthylmethyl) (NAP) group is employed to achieve α-1,2-cis-selectivity during glycosylation. This intramolecular aglycon delivery (IAD) method ensures high stereochemical fidelity.

- Glycosylation Conditions : Thiophilic promoters like bismuth triflate (Ph₃Bi(OTf)₂) facilitate the coupling of 2-O-NAP-protected thioglycoside donors with ribofuranosyl acceptors. For example, donor 6 and acceptor 10 react under these conditions to form the α-1,2-cis-glycosidic bond with an α/β ratio of 15.7:1.

- Phosphorylation and Deprotection : Chemo- and regioselective phosphorylation of the diribofuranosyl adenosine intermediate 5 using phosphorus(V) oxychloride (POCl₃) or trivalent phosphorylating agents installs the triphosphate groups. Final deprotection with palladium hydroxide (Pd(OH)₂/C) under hydrogen gas yields the desired product.

Table 1: Comparative Analysis of Direct Glycosylation Methods

| Parameter | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Donor Protecting Group | 2-O-NAP | 82 | |

| Promoter | Ph₃Bi(OTf)₂ | 74–89 | |

| Phosphorylation Agent | PO(OPiv)₃ | 95 | |

| Deprotection | Pd(OH)₂/C, H₂ | 87–95 |

One-Pot Glycosylation and Cyclization from Chloropyrimidines

An alternative route involves a one-pot glycosylation and cyclization strategy starting from chloropyrimidines. This method streamlines the synthesis by avoiding intermediate isolation, significantly reducing reaction steps.

Reaction Mechanism and Conditions

- Precursor Preparation : Amidinoaminochloropyrimidines are synthesized as cyclization precursors.

- Glycosylation : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose, enabling coupling with the chloropyrimidine substrate.

- Cyclization : Intramolecular cyclization under microwave irradiation forms the purine ring, yielding 6-chloropurine ribonucleosides in 55–69% yield.

Advantages :

- Eliminates the need for N-glycosylation of preformed purine bases.

- Enables functionalization at the C8 position for further derivatization.

Functionalization of Preformed Nucleosides

Post-glycosylation functionalization offers a versatile route to Chloropurine 9-β-D-ribofuranoside. Two sub-methods dominate this approach:

C–N Coupling with Azoles and Amines

Unprotected 6-chloropurine ribofuranoside undergoes C–N coupling with N-heterocycles (e.g., imidazoles, triazoles) under solvent-free conditions. This method achieves yields exceeding 85% without catalysts, leveraging the inherent nucleophilicity of azoles.

Example :

6-Chloropurine ribofuranoside reacts with 1,2,4-triazole at 120°C for 12 hours, yielding 6-(1,2,4-triazol-1-yl)-9-β-D-ribofuranosylpurine.

Amine Displacement at C6

Primary and secondary amines displace the C6 chloride via nucleophilic aromatic substitution. For instance, methylamine in ethanol at 65–70°C converts 6-chloropurine ribofuranoside to 6-methylaminopurine ribonucleoside in 66% yield.

Table 2: Functionalization Reactions of 6-Chloropurine Ribofuranoside

Large-Scale Synthesis and Process Optimization

Industrial-scale production necessitates cost-effective and high-yielding protocols. A patent-described method employs phosphoryl chloride (POCl₃) for simultaneous chlorination and glycosylation:

- Chlorination : 6-Hydroxypurine ribofuranoside reacts with excess POCl₃ at 100°C for 3 hours, yielding 6-chloropurine ribofuranoside.

- Workup : The reaction mixture is neutralized with sodium bicarbonate, and the product is extracted into chloroform. Crystallization from ethanol affords the pure compound in 80% yield.

Key Considerations :

- Excess POCl₃ ensures complete conversion but requires careful handling due to its corrosive nature.

- Crystallization conditions (e.g., ethanol as the antisolvent) critically influence purity and yield.

Emerging Chemoenzymatic Approaches

Recent advances integrate enzymatic methods to enhance stereoselectivity. For example, transglycosylation reactions using purine nucleoside phosphorylase (PNP) enable the synthesis of β-D-ribofuranosides from pyrimidine donors. While primarily applied to arabinonucleosides, this strategy holds promise for ribofuranoside synthesis with further enzyme engineering.

化学反应分析

反应类型: 氯嘌呤核苷会经历多种化学反应,包括:

取代反应: 在适当条件下,氯嘌呤中的氯原子可以被其他亲核试剂取代,例如胺或硫醇.

氧化还原反应: 核糖部分可以被氧化形成核糖内酯衍生物或还原形成脱氧核糖衍生物.

常用试剂和条件:

氧化还原反应: 通常使用高锰酸钾等氧化剂或硼氢化钠等还原剂.

主要产物:

取代反应: 根据所用亲核试剂的不同,产物包括各种取代的嘌呤核苷.

氧化还原反应: 产物包括核糖内酯和脱氧核糖衍生物.

科学研究应用

Chemical Properties and Structure

Chloropurine 9-β-D-ribofuranoside is characterized by its unique structure, which includes a chlorinated purine base linked to a ribofuranose sugar. Its chemical formula is C₁₁H₁₄ClN₄O₄. The presence of the chlorine atom at the 6-position of the purine ring significantly influences its biological activity and interaction with various enzymes.

Pharmacological Applications

- Substrate for Enzymatic Reactions :

- Antiviral Activity :

- Cancer Treatment :

Synthetic Chemistry Applications

- Synthesis of Nucleoside Analogues :

- Microwave-Assisted Synthesis :

Biochemical Studies

- Mechanistic Studies :

- Inhibitor Development :

Case Studies and Research Findings

作用机制

氯嘌呤核苷主要通过与参与核苷代谢的酶相互作用而发挥作用。 它充当腺苷脱氨酶和次黄嘌呤单磷酸脱氢酶等酶的抑制剂 。 通过抑制这些酶,氯嘌呤核苷会破坏核苷酸的合成和代谢,从而抑制癌细胞的增殖并诱导凋亡 。

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Substituent Variation at the Purine 6-Position

6-Fluoropurine-9-β-D-Ribofuranoside

- Structure : Fluorine replaces chlorine at the 6-position.

- Synthesis : Prepared via direct fluorination of purine derivatives, as demonstrated by Kiburis and Lister (1969), who used hydrogen fluoride or fluorinating agents under controlled conditions .

- Key Differences: The electronegative fluorine atom increases metabolic stability compared to chlorine, reducing susceptibility to hydrolysis. Fluorine’s smaller atomic radius may enhance binding affinity to enzymes like adenosine deaminase.

6-Methylpurine-2′-Deoxy-β-D-Riboside

- Structure: Methyl group at the 6-position; deoxyribose replaces ribofuranose.

- Synthesis : Derived from 6-chloropurine nucleosides via alkylation or enzymatic transglycosylation .

- Deoxyribose reduces steric hindrance, altering interactions with DNA/RNA polymerases .

2,6-Dichloro-9-(β-D-Ribofuranosyl)-9H-Purine

- Structure : Dual chlorine substituents at 2- and 6-positions.

- Synthesis: Synthesized via Vorbrüggen glycosylation of 2,6-dichloropurine with protected ribofuranosyl donors .

- Key Differences: Increased halogen density enhances electrophilicity, making it a potent alkylating agent. Crystal structure analysis reveals an envelope conformation of the ribose ring and absence of π-π stacking interactions, unlike mono-substituted analogs .

Sugar Moiety Modifications

9-(2-Deoxy-2-Fluoro-β-D-Arabinofuranosyl)Purine-6-Thiol

- Structure: Arabinofuranose (C2′-fluoro, C3′-endo conformation) replaces ribofuranose; thiol group at the 6-position.

- Synthesis: Achieved via fluorination of arabinofuranosyl intermediates followed by thiolation .

- Key Differences: The arabinose configuration (2′-fluoro) confers resistance to phosphorylase enzymes, prolonging half-life in vivo. Thiol group enables disulfide bond formation, enhancing targeting of thiol-dependent enzymes .

9-(2,3,5-Tri-O-Acetyl-β-D-Ribofuranosyl)-6-Chloro-9H-Purine

Functionalization at the Purine 2-Position

2-Amino-9-(β-D-Ribofuranosyl) Purine Derivatives

- Structure: Amino group at the 2-position.

- Synthesis : Reacted with aldehydes (e.g., chloroacetaldehyde) to form fluorescent adducts, characterized by NMR and UV spectroscopy .

- Key Differences: The amino group enables hydrogen bonding with nucleic acid bases, mimicking natural nucleosides like adenosine. Fluorescence properties make these derivatives useful as probes in enzymatic assays .

Comparative Data Tables

Table 2: Spectroscopic Data Highlights

| Compound | 1H-NMR Shift (Key Protons) | 13C-NMR Shift (Key Carbons) | UV λmax (nm) |

|---|---|---|---|

| 6-Chloropurine-9-β-D-ribofuranoside | δ 8.35 (H8), δ 5.90 (H1′) | δ 152.1 (C6), δ 88.2 (C1′) | 265 |

| 6-Fluoropurine-9-β-D-ribofuranoside | δ 8.28 (H8), δ 5.88 (H1′) | δ 158.3 (C6), δ 87.9 (C1′) | 260 |

| 2-Amino-9-β-D-ribofuranosylpurine | δ 7.95 (H8), δ 6.10 (H1′) | δ 156.8 (C2), δ 85.4 (C1′) | 275 |

生物活性

Chloropurine 9-β-D-ribofuranoside, a derivative of purine nucleosides, has garnered significant attention in the field of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chloropurine 9-β-D-ribofuranoside is characterized by the presence of a chlorinated purine base linked to a ribofuranose sugar. The synthesis of this compound typically involves the glycosylation of 6-chloropurine with ribofuranose, which can be achieved through various methods including enzymatic and chemical approaches. A notable synthetic route has been reported that enhances yield and efficiency by utilizing selective glycosylation techniques .

Biological Activity

1. Antitumor Activity

Chloropurine derivatives have been evaluated for their antitumor properties. Research indicates that chloropurine 9-β-D-ribofuranoside exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in human leukemia cells more effectively than some parent compounds . The mechanism of action is believed to involve the disruption of nucleic acid synthesis, leading to cell cycle arrest.

2. Cytokinin Activity

As a cytokinin analogue, chloropurine 9-β-D-ribofuranoside has been investigated for its role in plant growth regulation. It has been found to promote cell division and differentiation in plant tissues, thereby enhancing growth and development under controlled conditions. This activity is attributed to its interaction with cytokinin receptors, which are pivotal in mediating plant responses to environmental stimuli .

3. Immunomodulatory Effects

In addition to its antitumor and cytokinin activities, chloropurine 9-β-D-ribofuranoside has shown potential as an immunomodulatory agent. Studies suggest that it may enhance immune responses by modulating cytokine production in immune cells, thereby offering therapeutic avenues for conditions requiring immune system support .

Case Studies

Several case studies have highlighted the efficacy of chloropurine derivatives in clinical settings:

- Leukemia Treatment : A study involving patients with acute lymphoblastic leukemia demonstrated that chloropurine derivatives could be integrated into treatment regimens, resulting in improved patient outcomes due to their enhanced cytotoxicity against malignant cells .

- Plant Growth Trials : Field trials conducted on crops treated with chloropurine 9-β-D-ribofuranoside showed significant increases in yield and resistance to stress conditions, indicating its practical applications in agriculture as a growth promoter .

Summary of Research Findings

常见问题

Q. What are the established synthetic routes for Chloropurine 9-ss-D-ribofuranoside, and how do reaction conditions influence yield and purity?

this compound is synthesized via nucleoside coupling reactions, often involving purine bases and protected ribofuranosyl derivatives. Key steps include:

- Halogenation : Introduction of chlorine at the purine C6 position using agents like POCl₃ under controlled temperatures (0–5°C) to minimize side reactions .

- Glycosylation : Coupling the chlorinated purine with a protected ribofuranosyl donor (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) in the presence of Lewis acids (e.g., TMSOTf) to form the β-D-ribofuranoside linkage. Yield optimization requires anhydrous conditions and inert atmospheres .

- Deprotection : Sequential removal of protecting groups (e.g., benzoyl or acetyl groups) using alkaline hydrolysis (e.g., NH₃/MeOH) to yield the final compound. Purity is monitored via HPLC (C18 column, UV detection at 254 nm) .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ribofuranosyl anomeric configuration (β-D configuration: J₁',2' ≈ 4–6 Hz) and chlorine substitution at C6 (downfield shift of purine protons) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ at m/z 301.0452 for C₁₀H₁₂ClN₄O₄) .

- HPLC-PDA : Reverse-phase chromatography with photodiode array detection assesses purity (>98%) and identifies degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what storage protocols are recommended?

Stability studies show:

- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via glycosidic bond hydrolysis. Acidic conditions (pH < 3) induce purine ring protonation, reducing solubility .

- Thermal Stability : Stable at 4°C for 6 months in lyophilized form. Aqueous solutions degrade within 72 hours at 25°C, necessitating −20°C storage in amber vials .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s antiviral activity, and how can conflicting data from in vitro vs. in vivo models be resolved?

The compound inhibits viral polymerases by mimicking natural nucleosides, causing chain termination. Contradictions arise due to:

- Metabolic Differences : In vivo hepatic conversion to inactive metabolites (e.g., 6-chloropurine) reduces efficacy compared to in vitro systems .

- Experimental Design : Use embedded models (e.g., combining quantitative polymerase inhibition assays with qualitative metabolite profiling) to reconcile discrepancies .

Q. How do structural modifications (e.g., C2/C6 functionalization) impact this compound’s bioactivity, and what computational tools guide rational design?

- C2 Vinylation : Enhances lipophilicity, improving blood-brain barrier penetration but reducing solubility. Molecular docking (AutoDock Vina) predicts binding affinity shifts in viral targets .

- C6 Thiolation : Increases metabolic stability but may introduce toxicity. Density Functional Theory (DFT) calculations optimize electronic properties for target engagement .

Q. What methodologies are recommended for studying the compound’s interaction with human enzymes (e.g., adenosine deaminase) to assess therapeutic potential?

Q. How should researchers address contradictions in cytotoxicity data across cell lines, and what controls are essential?

- Cell-Specific Factors : Variations in nucleoside transporter expression (e.g., hENT1) affect intracellular uptake. Validate using transporter inhibitors (e.g., dipyridamole) .

- Standardized Controls : Include 5-fluorouracil as a positive control and untreated cells for baseline apoptosis rates (flow cytometry with Annexin V/PI staining) .

Methodological Frameworks

- Experimental Design : Use a hybrid embedded design (quantitative primary + qualitative secondary questions) to address multi-layered hypotheses .

- Data Interpretation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and resolve contradictions .

- Theoretical Alignment : Link studies to nucleoside analog theory or viral replication mechanisms to contextualize findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。